molecular formula C9H16O3 B8641199 4,4-Diethoxy-2-methylbut-2-enal CAS No. 112823-31-1

4,4-Diethoxy-2-methylbut-2-enal

Cat. No.: B8641199
CAS No.: 112823-31-1
M. Wt: 172.22 g/mol
InChI Key: IAGSXCMFMPTMIF-UHFFFAOYSA-N
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Description

4,4-Diethoxy-2-methylbut-2-enal (systematic IUPAC name: 4,4-diethoxy-2-methylbut-2-enal) is an α,β-unsaturated aldehyde derivative featuring a diethoxy group at the 4-position and a methyl substituent at the 2-position of the butenal backbone. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds or fragrances, owing to its reactive aldehyde moiety and conjugated double bond.

Properties

CAS No.

112823-31-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4,4-diethoxy-2-methylbut-2-enal

InChI

InChI=1S/C9H16O3/c1-4-11-9(12-5-2)6-8(3)7-10/h6-7,9H,4-5H2,1-3H3

InChI Key

IAGSXCMFMPTMIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=C(C)C=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Property 4,4-Diethoxy-2-methylbut-2-enal (Target) 4,4-Diethoxy-3-methylbut-2-en-1-ol (Evidence)
Functional Group Aldehyde (-CHO) Primary alcohol (-CH2OH)
Substituent Position Methyl at C2 Methyl at C3
Molecular Formula C9H16O3 (hypothetical) C9H18O3
Molecular Weight ~172.22 g/mol (calculated) 174.237 g/mol
Key Reactivity Electrophilic aldehyde; conjugated enal Nucleophilic alcohol; stabilized by diethoxy

Key Insights :

  • The aldehyde group in the target compound confers electrophilicity, enabling reactions such as nucleophilic additions or condensations (e.g., Knoevenagel or Aldol reactions). In contrast, the alcohol group in the evidence compound facilitates hydrogen bonding and oxidation reactions .
  • The position of the methyl group (C2 vs. C3) influences steric and electronic effects. A C2 methyl group in the target compound may hinder aldehyde reactivity, whereas the C3 methyl group in the evidence compound likely stabilizes the alkene via hyperconjugation .

Hypothetical Physical Properties

Property 4,4-Diethoxy-2-methylbut-2-enal (Predicted) 4,4-Diethoxy-3-methylbut-2-en-1-ol (Evidence)
Boiling Point Moderate (lower than alcohol analog) Not reported
Solubility Low in water; soluble in organic solvents Likely similar; depends on polarity
Stability Air-sensitive (prone to oxidation) More stable due to alcohol’s lower reactivity

Rationale :

  • Aldehydes generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker intermolecular forces.
  • The diethoxy groups in both compounds enhance solubility in non-polar solvents but reduce water miscibility .

Q & A

Q. What are the optimal synthetic routes for 4,4-Diethoxy-2-methylbut-2-enal, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation or Wittig reactions. Key parameters include temperature control (e.g., maintaining 0–5°C during enal formation), solvent selection (e.g., anhydrous THF or dichloromethane), and catalyst choice (e.g., acidic or basic conditions). Yield optimization may require iterative purification via column chromatography or distillation. For example, adjusting stoichiometric ratios of diethyl acetal precursors and optimizing reaction time (typically 12–24 hours) can enhance efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4,4-Diethoxy-2-methylbut-2-enal?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying ethoxy groups (δ1.21.4δ \sim1.2–1.4 ppm for CH3_3, δ3.54.0δ \sim3.5–4.0 ppm for CH2_2O) and α,β-unsaturated carbonyl signals (δ6.57.5δ \sim6.5–7.5 ppm for enal protons).
  • IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm1^{-1}) and ether linkages (~1100–1250 cm1^{-1}).
  • GC-MS/HPLC : Use polar columns (e.g., DB-5) for purity analysis, with retention time calibration against known standards .

Q. How should 4,4-Diethoxy-2-methylbut-2-enal be stored to ensure stability?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Regular stability checks via TLC or HPLC are advised. Degradation products (e.g., diethyl ether byproducts) should be monitored .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 4,4-Diethoxy-2-methylbut-2-enal in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing ethoxy groups activate the α,β-unsaturated carbonyl system, enhancing electrophilicity. Reactivity can be quantified via DFT calculations (e.g., Fukui indices) to predict regioselectivity. Experimentally, kinetic studies under varying pH and nucleophile strengths (e.g., Grignard reagents vs. amines) reveal rate dependencies. For example, steric hindrance from the methyl group may favor 1,4-additions over 1,2-additions .

Q. How can contradictions in reported reaction outcomes involving 4,4-Diethoxy-2-methylbut-2-enal be resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture or catalyst impurities. Reproduce experiments under strictly anhydrous conditions, and validate results using orthogonal techniques:
  • X-ray crystallography : Confirm product stereochemistry.
  • Isotopic labeling : Track reaction pathways (e.g., 18^{18}O labeling for hydrolysis studies).
  • Control experiments : Compare yields with/without radical inhibitors (e.g., TEMPO) to rule out side reactions .

Q. What computational models predict the bioactivity of 4,4-Diethoxy-2-methylbut-2-enal against enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like hydrolases or oxidoreductases. Key parameters include binding affinity (ΔG), hydrogen-bond networks, and solvent-accessible surface areas. Validate predictions with in vitro assays (e.g., IC50_{50} measurements using fluorogenic substrates) .

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